molecular formula C33H60OS2 B009458 2,4-Bis[(dodecylthio)methyl]-6-methylphenol CAS No. 110675-26-8

2,4-Bis[(dodecylthio)methyl]-6-methylphenol

Cat. No.: B009458
CAS No.: 110675-26-8
M. Wt: 537 g/mol
InChI Key: VTFXHGBOGGGYDO-UHFFFAOYSA-N
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Description

2,4-Bis[(dodecylthio)methyl]-6-methylphenol: is an organic compound known for its antioxidant properties. It is commonly used as a stabilizer in various polymer and resin applications. The compound is characterized by its molecular formula C33H60OS2 and a molecular weight of 536.96 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol typically involves the reaction of 2,4-dimethylphenol with dodecylthiol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis[(dodecylthio)methyl]-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Alkylated phenols.

Scientific Research Applications

2,4-Bis[(dodecylthio)methyl]-6-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in formulations to enhance the stability of pharmaceutical products.

    Industry: Widely used as a stabilizer in the production of plastics, resins, and rubber.

Mechanism of Action

The antioxidant properties of 2,4-Bis[(dodecylthio)methyl]-6-methylphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound interacts with free radicals, converting them into more stable and less reactive species. This mechanism helps in preventing oxidative degradation of materials and biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis[(dodecylthio)methyl]-6-methylphenol stands out due to its enhanced stability and effectiveness at higher temperatures compared to other antioxidants. Its long alkyl chains provide better compatibility with hydrophobic polymer matrices, making it a preferred choice in many industrial applications .

Properties

IUPAC Name

2,4-bis(dodecylsulfanylmethyl)-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60OS2/c1-4-6-8-10-12-14-16-18-20-22-24-35-28-31-26-30(3)33(34)32(27-31)29-36-25-23-21-19-17-15-13-11-9-7-5-2/h26-27,34H,4-25,28-29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFXHGBOGGGYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSCC1=CC(=C(C(=C1)C)O)CSCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869536
Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110675-26-8
Record name 2,4-Bis[(dodecylthio)methyl]-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110675-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis((dodecylthio)methyl)-6-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110675268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis[(dodecylthio)methyl]-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-BIS((DODECYLTHIO)METHYL)-6-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUC0447MPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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